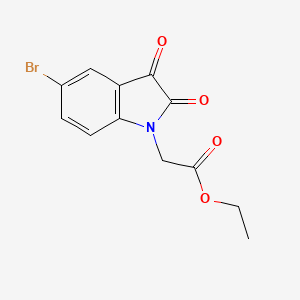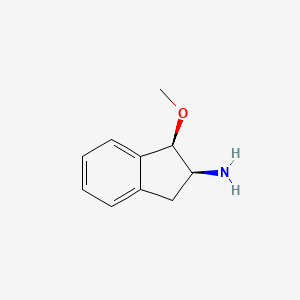
(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine is a chiral compound with significant interest in various scientific fields due to its unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indanone derivatives.
Reduction: The carbonyl group of the indanone is reduced to form the corresponding alcohol. This step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Methoxylation: The alcohol is then converted to the methoxy derivative using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Amination: The final step involves the introduction of the amine group. This can be done through reductive amination, where the methoxy-indanone is reacted with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products
Oxidation: Formation of indanone derivatives.
Reduction: Formation of N-methyl or N-ethyl derivatives.
Substitution: Formation of halogenated or thiolated indane derivatives.
科学研究应用
Chemistry
In chemistry, (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral recognition and enantioselective synthesis.
Biology
In biological research, this compound can be used to study the interactions of chiral amines with biological molecules. It serves as a model compound for understanding the behavior of chiral drugs and their interactions with enzymes and receptors.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism by which (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-methoxy-2,3-dihydro-1H-inden-2-amine: Without specific stereochemistry, this compound may exhibit different reactivity and interactions.
2-methoxy-2,3-dihydro-1H-inden-1-amine: A positional isomer with different chemical and biological properties.
Uniqueness
The unique stereochemistry of (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine distinguishes it from its isomers and enantiomers. This specific configuration can lead to unique interactions with chiral environments, making it particularly valuable in enantioselective synthesis and chiral recognition studies.
属性
IUPAC Name |
(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICMWRZNBCKBU-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H](CC2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
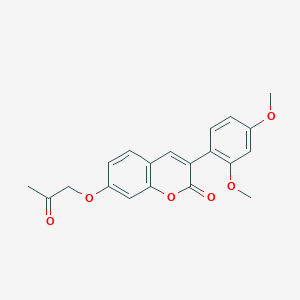
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2978577.png)
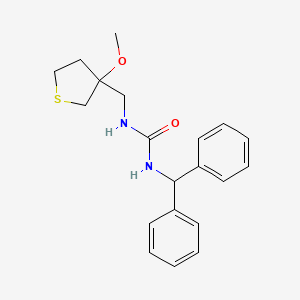
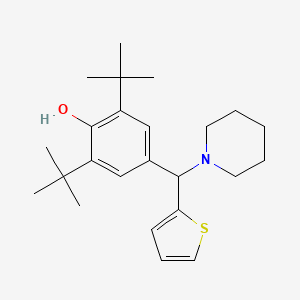
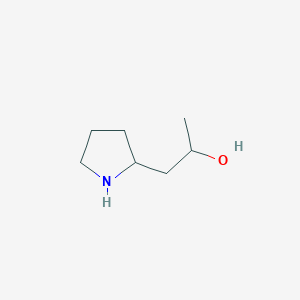
![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)
![3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2978583.png)
![1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2978585.png)
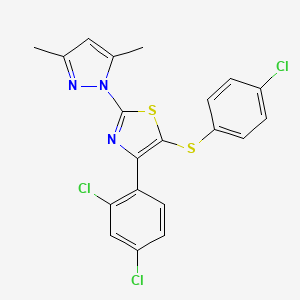
![4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2978588.png)
![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2978589.png)
![[(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/structure/B2978592.png)
